Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate
Description
Chemical Identity and Structure Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate (CAS: 63428-13-7) is a semi-synthetic macrolide antibiotic derived from tylosin. Its molecular formula is reported as C57H93NO25 (molecular weight: 1,192.34 g/mol) , though variations exist depending on salt forms (e.g., tartrate vs. phosphate). Structurally, it features acetyl and 3-methylbutanoate ester modifications on the tylosin backbone, combined with a (2R,3R)-2,3-dihydroxybutanedioate (tartrate) counterion . These modifications enhance solubility and bioavailability compared to parent compounds .
Properties
IUPAC Name |
[6-[[12-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNNLFPPKMIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93NO25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Process
- Starting Material : Tylosin or tylosin derivatives are used as the base compound.
- Selective Acetylation and Acylation : The 3-hydroxyl group is acetylated, and the 4B-hydroxyl group is esterified with 3-methylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
- Reaction Conditions : Esterification is generally carried out in inert polar solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or ethyl acetate. Catalysts like pyridine or tertiary amines may be used to facilitate the reaction.
- Temperature : The reaction is typically conducted at low to moderate temperatures (0°C to room temperature) to avoid degradation of the macrolide ring.
Salt Formation with (2R,3R)-2,3-dihydroxybutanedioic Acid
- After esterification, the free base tylosin derivative is reacted with (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) to form the tartrate salt.
- This salt formation improves the compound’s stability, solubility, and bioavailability.
- The process involves dissolving the esterified tylosin in an appropriate solvent (e.g., methanol or ethanol) and adding the tartrate acid under controlled pH and temperature conditions.
- The resulting salt precipitates out as a white to off-white powder, which is then filtered, washed, and dried under inert atmosphere and low temperature (below -20°C) to maintain stability.
Purification and Drying
- The crude product is purified by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.
- Drying is performed under vacuum or inert gas flow to prevent moisture uptake, as the compound is hygroscopic.
- The final product is stored under inert atmosphere at low temperatures to maintain potency and prevent degradation.
The quality of the prepared compound is assessed through various analytical techniques:
| Parameter | Specification/Result |
|---|---|
| Molecular Formula | C57H93NO25 |
| Molecular Weight | 1192.34 g/mol |
| Melting Point | 208–211°C |
| Appearance | White to off-white powder |
| Potency | ≥ 800 U/mg (minimum) |
| Solubility | Slightly soluble in DMSO, Methanol |
| Stability | Hygroscopic, requires low temp storage |
| Analytical Methods | HPLC, UPLC-MS, NMR, IR spectroscopy |
- High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are used for purity and potency determination.
- Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the chemical structure and esterification sites.
- The compound shows high linearity and reproducibility in analytical assays, with limits of detection around 1 µg/kg in residue analysis.
| Step No. | Process Description | Key Conditions/Notes |
|---|---|---|
| 1 | Selective acetylation of 3-hydroxyl group | Use of acetic anhydride or acetyl chloride; inert polar solvent; 0–25°C |
| 2 | Esterification of 4B-hydroxyl with 3-methylbutanoic acid | Use of acid chloride or anhydride; base catalyst; inert solvent; room temperature |
| 3 | Salt formation with (2R,3R)-2,3-dihydroxybutanedioic acid | Dissolution in methanol/ethanol; controlled pH; precipitation of tartrate salt |
| 4 | Purification and drying | Recrystallization or chromatography; vacuum drying; storage under inert atmosphere at < -20°C |
- Patent literature (e.g., CN103880903A) provides detailed synthetic routes for tylosin derivatives, emphasizing selective esterification and salt formation techniques using inert solvents and mild conditions to preserve macrolide integrity.
- Chemical supplier data sheets and material safety data sheets (MSDS) from reputable pharmaceutical chemical manufacturers confirm the physical properties and storage conditions.
- Peer-reviewed analytical method validations demonstrate the purity and stability of the compound prepared by these methods.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound undergoes hydrolysis under specific conditions due to ester and glycosidic bonds in its structure :
Acid-Catalyzed Hydrolysis
-
Ester Groups : The 3-methylbutanoate and acetate esters hydrolyze in acidic media (pH < 4), forming tylosin and free acids.
-
Glycosidic Bonds : The mycaminose sugar moiety is susceptible to cleavage at pH < 3, leading to aglycone derivatives .
Base-Catalyzed Hydrolysis
-
Ester Saponification : Occurs at pH > 8, yielding carboxylate salts and hydroxylated tylosin derivatives.
Stability Data
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 2.0, 37°C | 2.5 hours | Tylosin, 3-methylbutanoic acid |
| pH 9.0, 25°C | 12 hours | Tylosin-3-O-acetate, tartrate |
| Aqueous solution, 4°C | >6 months | Minimal degradation |
Metabolic Reactions
In vivo, the compound undergoes enzymatic transformations:
-
Hepatic Metabolism : Cytochrome P450 enzymes oxidize the macrolide ring, producing hydroxylated metabolites .
-
Esterase Activity : Hydrolysis of the 3-acetate group generates 3-O-acetyltylosin, the primary active metabolite .
Key Metabolic Pathways
| Enzyme | Reaction | Product |
|---|---|---|
| Esterases | Deacetylation | 3-O-Acetyltylosin |
| CYP3A4 | Hydroxylation | 16-OH-Tylvalosin |
| Glucuronosyltransferases | Conjugation | Glucuronidated derivatives |
Solvent Compatibility and Reactivity
The compound is soluble in polar aprotic solvents, facilitating reactions in organic media :
| Solvent | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|
| Dimethyl Sulfoxide | 30 | Stable for 48 hours at 25°C |
| Ethanol | 30 | Ester exchange at elevated temps |
| Water | 5 | Hydrolysis dominates |
Scientific Research Applications
Acetylisovaleryltylosin tartrate has a wide range of applications in scientific research, particularly in veterinary medicine. It is used to treat respiratory diseases in pigs, chickens, and pheasants, including Swine Enzootic Pneumonia and Mycoplasma gallisepticum infections . The compound’s efficacy in treating these diseases has made it a valuable tool in animal husbandry and veterinary practices .
In addition to its veterinary applications, acetylisovaleryltylosin tartrate is also studied for its antimicrobial properties. Research has shown that it has strong antibacterial activity against Mycoplasma, Spirochetes, and most Gram-positive bacteria . This makes it a potential candidate for further studies in antimicrobial resistance and the development of new antibiotics.
Mechanism of Action
Acetylisovaleryltylosin tartrate exerts its effects by binding to the 50S ribosomal subunit of bacterial cells, thereby inhibiting protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The compound’s activity is particularly effective against Mycoplasma species, which lack a cell wall and are thus resistant to many other antibiotics .
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- CAS Variants: lists a related compound, Acetylisovaleryltylosin (CAS: 63409-12-1), with a similar structure but distinct molecular formula (C53H87NO19) . This highlights the need for precise nomenclature in pharmacological contexts.
- Molecular Formula Conflicts: Discrepancies in reported formulas (e.g., C57H93NO25 vs. C53H87NO19·C4H6O6) likely stem from salt-form variations (tartrate vs. free base) .
Biological Activity
Tylosin 3-acetate 4B-(3-methylbutanoate) (2R,3R)-2,3-dihydroxybutanedioate is a macrolide antibiotic derived from the fermentation of Streptomyces fradiae. This compound is part of the tylosin family, known for its broad-spectrum antibacterial properties, particularly against gram-positive bacteria. The following sections will explore its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C57H93NO25
- CAS Number : 63428-13-7
- Molar Mass : 1192.34 g/mol
- Melting Point : 208 - 211°C
- Solubility : Slightly soluble in DMSO and methanol
- Appearance : White to off-white solid
Tylosin 3-acetate exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of bacteria, disrupting the translation process essential for bacterial growth and replication. This mechanism is similar to that of other macrolide antibiotics like erythromycin and clarithromycin .
Antibacterial Spectrum
The compound is particularly effective against gram-positive bacteria, including:
- Staphylococcus aureus
- Bacillus subtilis
It has also demonstrated potential effectiveness against certain antibiotic-resistant strains, making it a candidate for further research in both veterinary and human medicine .
Comparative Analysis with Other Macrolides
| Compound Name | Structure Type | Antibacterial Spectrum | Unique Features |
|---|---|---|---|
| Erythromycin | Macrolide | Broad-spectrum (gram-positive) | First macrolide discovered |
| Azithromycin | Macrolide | Broad-spectrum | Longer half-life, improved bioavailability |
| Clarithromycin | Macrolide | Broad-spectrum | Methylated derivative of erythromycin |
| Tylosin | Macrolide | Gram-positive | Precursor to Tylosin 3-acetate derivative |
Tylosin 3-acetate stands out due to its specific modifications that enhance solubility and bioactivity compared to other macrolides.
Case Studies and Research Findings
- Veterinary Applications : Tylosin is extensively used in livestock to treat infections and improve growth rates. Its effectiveness in controlling bacterial infections in poultry has been well-documented, demonstrating a reduction in mortality rates associated with bacterial diseases .
- Human Medicine Potential : Recent studies have explored the use of tylosin derivatives as potential treatments for drug-resistant bacterial infections. The modifications in Tylosin 3-acetate enhance its ability to penetrate bacterial cells and combat resistant strains effectively .
- Pharmacokinetics : Research indicates that Tylosin 3-acetate has favorable pharmacokinetic properties, including good absorption and distribution in tissues. Studies have shown that it maintains effective concentrations in target tissues for extended periods, which is crucial for treating persistent infections .
Q & A
Q. What experimental approaches are recommended to assess the antibacterial activity of Tylosin 3-acetate derivatives against Gram-positive pathogens?
To evaluate antibacterial efficacy, researchers should:
- Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against target strains (e.g., Staphylococcus, Streptococcus).
- Include controls for pH stability (optimal range: pH 6.0–7.5) to avoid degradation artifacts .
- Combine with time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects.
- Validate results using agar diffusion assays for comparative analysis.
Q. How should researchers handle and store Tylosin 3-acetate 4B-(3-methylbutanoate) to ensure stability during experiments?
- Solubility : Dissolve in DMSO or methanol at low concentrations (<1 mg/mL) to avoid precipitation .
- Storage : Maintain at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation and hygroscopic degradation .
- Stability monitoring : Perform periodic HPLC analysis (C18 column, mobile phase: acetonitrile/0.1% formic acid) to detect degradation products .
Q. What is the mechanism of action of Tylosin 3-acetate derivatives, and how can binding to bacterial ribosomes be experimentally validated?
- Mechanism : The compound binds to the 50S ribosomal subunit, inhibiting peptide elongation by blocking mRNA translocation .
- Validation methods :
- Radioligand binding assays with E. coli ribosomes and tritium-labeled derivatives.
- Cryo-EM to visualize binding interfaces.
- Resistance profiling using strains with mutated 23S rRNA (e.g., A2058G mutation in Mycoplasma).
Advanced Research Questions
Q. How can researchers design experiments to analyze the environmental mobility of Tylosin 3-acetate in agricultural soils?
- Key variables : Soil pH, organic matter content, and cation exchange capacity (CEC).
- Methodology :
Table 1 : Sorption of Tylosin Analogs in Ruston Soil at Different pH Levels
| pH | Adsorption (%) | Desorption (%) |
|---|---|---|
| 6.0 | 79.6 | 12.3 |
| 7.5 | 60.7 | 32.1 |
Q. What advanced analytical techniques are suitable for quantifying Tylosin 3-acetate in complex biological matrices?
- Sample pretreatment :
- Solid-phase extraction (SPE) : Use C18 cartridges with acetonitrile:water (80:20) elution .
- QuEChERS : For tissue samples, employ dispersive SPE with MgSO4 and PSA.
- Detection :
- LC-Q-Orbitrap HRMS : Achieve <1 ppb detection limits with isotopic internal standards (e.g., deuterated tylosin) .
- MALDI-TOF : For rapid screening in microbial cultures.
Q. How can mediation analysis be applied to study the impact of Tylosin 3-acetate on gut microbiota and disease outcomes?
- Experimental design :
- Treat animal models (e.g., mice) with Tylosin 3-acetate and monitor survival rates.
- Perform 16S rRNA sequencing on fecal samples to assess alpha/beta diversity shifts.
- Use tools like MiMedSurv to model microbiome-mediated effects on disease progression (e.g., T1D onset) .
- Statistical analysis :
- Apply Cox proportional hazards models with mediation weights.
- Adjust for confounders (e.g., host genetics, diet).
Q. What strategies resolve contradictions in reported adsorption data for Tylosin derivatives across studies?
- Critical factors :
- Compound form : Distinguish between tartrate salts and free bases, as solubility varies .
- Soil aging : Pre-equilibrate soil with artificial rainwater to mimic field conditions.
- Data normalization : Express adsorption as µg/g organic carbon to enable cross-study comparisons .
Methodological Notes
- Synthesis : For isotopic labeling, modify the 3-acetate group via acetylation with [¹⁴C]-acetic anhydride .
- Toxicity assays : Use Caenorhabditis elegans as a model to assess chronic environmental exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
